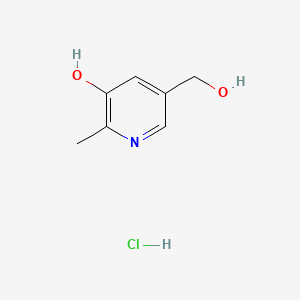
7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
1-(Tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboxylic acid typically involves multiple steps. One common approach is to start with the indole core and introduce the tetrahydropyran and chloro substituents through a series of reactions. For instance, the indole core can be synthesized via Fischer indole synthesis, followed by chlorination and subsequent attachment of the tetrahydropyran ring through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1-(Tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving indole derivatives.
Industry: The compound’s unique structure makes it valuable for creating specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboxylic acid involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The chloro substituent and carboxylic acid group can enhance the compound’s binding affinity and specificity, leading to more potent effects .
Comparaison Avec Des Composés Similaires
1-(Tetrahydropyran-4-yl)methyl-1H-indole-3-carboxylic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.
7-Chloro-1H-indole-3-carboxylic acid: Does not have the tetrahydropyran ring, potentially altering its chemical properties and applications.
Uniqueness: 1-(Tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid is unique due to the combination of its structural features. The presence of the tetrahydropyran ring, chloro substituent, and carboxylic acid group provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
928149-17-1 |
|---|---|
Formule moléculaire |
C15H16ClNO3 |
Poids moléculaire |
293.74 g/mol |
Nom IUPAC |
7-chloro-1-(oxan-4-ylmethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C15H16ClNO3/c16-13-3-1-2-11-12(15(18)19)9-17(14(11)13)8-10-4-6-20-7-5-10/h1-3,9-10H,4-8H2,(H,18,19) |
Clé InChI |
WPBDEEPIHAYJMO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CN2C=C(C3=C2C(=CC=C3)Cl)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]benzaldehyde](/img/structure/B8527545.png)
![Ethyl (3-{[(benzyloxy)carbonyl]amino}phenyl)acetate](/img/structure/B8527551.png)

![rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid](/img/structure/B8527564.png)







